methyl 3-({[1-methyl-3-(pyridin-2-yl)-1H-pyrazol-5-yl]methyl}sulfamoyl)thiophene-2-carboxylate
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Overview
Description
Methyl 3-({[1-methyl-3-(pyridin-2-yl)-1H-pyrazol-5-yl]methyl}sulfamoyl)thiophene-2-carboxylate is a complex organic compound that features a combination of pyrazole, pyridine, thiophene, and sulfamoyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 3-({[1-methyl-3-(pyridin-2-yl)-1H-pyrazol-5-yl]methyl}sulfamoyl)thiophene-2-carboxylate typically involves multi-step organic synthesis. The process begins with the preparation of the core structures, such as the pyrazole and thiophene rings, followed by their functionalization and coupling.
Preparation of Pyrazole and Pyridine Derivatives: The synthesis starts with the formation of the pyrazole ring, which can be achieved through the reaction of hydrazine with a β-diketone. The pyridine ring is introduced via a nucleophilic substitution reaction.
Formation of the Thiophene Ring: The thiophene ring can be synthesized using a variety of methods, including the Gewald reaction, which involves the condensation of a ketone with elemental sulfur and a nitrile.
Coupling Reactions: The key step involves coupling the pyrazole and pyridine derivatives with the thiophene ring.
Introduction of the Sulfamoyl Group: The sulfamoyl group is introduced through a nucleophilic substitution reaction, where a suitable sulfamoyl chloride reacts with the intermediate compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of continuous flow reactors for better control of reaction conditions and scaling up the process to meet industrial demands.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the sulfamoyl group, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the nitro groups or other reducible functionalities within the molecule.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, especially at the pyridine and thiophene rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like halogens (for electrophilic substitution) or nucleophiles (for nucleophilic substitution) are employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfamoyl group can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the pyridine or thiophene rings.
Scientific Research Applications
Medicinal Chemistry: The compound’s unique structure makes it a candidate for drug development, particularly as an inhibitor of specific enzymes or receptors.
Materials Science: Its electronic properties could be exploited in the development of organic semiconductors or photovoltaic materials.
Biological Studies: The compound can be used as a probe to study biological pathways involving sulfamoyl groups or heterocyclic compounds.
Mechanism of Action
The mechanism of action of methyl 3-({[1-methyl-3-(pyridin-2-yl)-1H-pyrazol-5-yl]methyl}sulfamoyl)thiophene-2-carboxylate depends on its specific application. In medicinal chemistry, it may act by binding to a particular enzyme or receptor, thereby inhibiting its activity. The molecular targets and pathways involved would be specific to the biological system under study.
Comparison with Similar Compounds
Similar Compounds
Methyl 3-(sulfamoyl)thiophene-2-carboxylate: Lacks the pyrazole and pyridine groups, making it less complex.
1-Methyl-3-(pyridin-2-yl)-1H-pyrazole: Lacks the thiophene and sulfamoyl groups, focusing on the pyrazole and pyridine moieties.
Thiophene-2-carboxylate derivatives: Various derivatives exist with different substituents on the thiophene ring.
Uniqueness
Methyl 3-({[1-methyl-3-(pyridin-2-yl)-1H-pyrazol-5-yl]methyl}sulfamoyl)thiophene-2-carboxylate is unique due to its combination of multiple heterocyclic rings and functional groups, which confer distinct electronic and steric properties. This uniqueness makes it a versatile compound for various applications in research and industry.
Properties
IUPAC Name |
methyl 3-[(2-methyl-5-pyridin-2-ylpyrazol-3-yl)methylsulfamoyl]thiophene-2-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N4O4S2/c1-20-11(9-13(19-20)12-5-3-4-7-17-12)10-18-26(22,23)14-6-8-25-15(14)16(21)24-2/h3-9,18H,10H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UAFFXBHJEZFQQH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC(=N1)C2=CC=CC=N2)CNS(=O)(=O)C3=C(SC=C3)C(=O)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N4O4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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